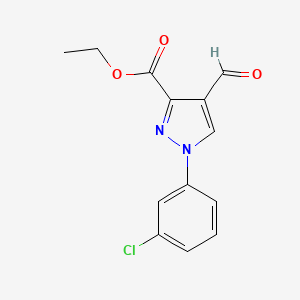

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 3-chlorophenyl substituent at position 1, a formyl group at position 4, and an ethyl carboxylate moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and insecticidal properties . The formyl group at position 4 enhances reactivity, enabling further derivatization, while the 3-chlorophenyl group contributes to lipophilicity and electronic effects, influencing binding interactions in biological systems.

Properties

IUPAC Name |

ethyl 1-(3-chlorophenyl)-4-formylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-4-10(14)6-11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXWMGDYVOLPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with the addition of a catalytic amount of acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Ethyl 1-(3-chlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 1-(3-chlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.

Substitution: Ethyl 1-(3-substituted phenyl)-4-formyl-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations from Structural Comparisons:

The methoxy group in provides electron-donating properties, altering solubility and reactivity compared to halogenated analogs.

Functional Group Influence: The formyl group (CHO) at position 4 distinguishes the target compound and from analogs like (hydroxy group) and (aminomethyl group). Formyl groups are pivotal for nucleophilic addition reactions, enabling further chemical modifications.

Biological Activity :

- Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate demonstrates antibacterial and antifungal activities, attributed to the planar phenyl groups and carboxylate moiety. This suggests that the target compound, with similar electronic features, may also exhibit bioactivity.

Molecular Weight and Solubility :

- Compounds with extended substituents, such as (MW 399.88), exhibit higher molecular weights and reduced solubility compared to simpler analogs like the target compound (MW 278.70).

Biological Activity

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate (CAS No. 1159691-57-2) is a synthetic compound belonging to the pyrazole family, characterized by its unique chemical structure which includes a chlorophenyl group, a formyl group, and an ethyl ester. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is with a molecular weight of 278.69 g/mol. The structural features contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClN2O3 |

| Molecular Weight | 278.69 g/mol |

| IUPAC Name | Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate |

| CAS Number | 1159691-57-2 |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate demonstrates inhibitory effects against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of specific kinases involved in tumor growth.

Anti-inflammatory Effects

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases.

The biological activity of Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It could act on certain receptors, altering their activity and influencing cellular responses.

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate was tested against multiple strains of bacteria. The results indicated that it inhibited the growth of E. coli with an IC50 value of 12 µg/mL, showcasing its potential as an antimicrobial agent .

Study on Anticancer Activity

A recent study published in Cancer Letters examined the effects of this compound on breast cancer cells (MCF-7). The findings revealed that treatment with Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate?

A robust method involves the use of diazonium salts derived from aromatic amines. The reaction proceeds via condensation of 3-chloroaniline with ethyl 3-oxo-3-(pyrazol-4-yl)propanoate, followed by formylation at the pyrazole C4 position. Key steps include diazotization at 0–5°C and subsequent coupling under alkaline conditions. Hydrolysis and hydrazinolyzation studies confirm the reactivity of the formyl group for further functionalization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : Use -NMR to confirm aromatic protons (δ 7.2–8.1 ppm), the formyl proton (δ 9.8–10.2 ppm), and ester carbonyl (δ 165–170 ppm). LC-MS validates molecular ion peaks (e.g., [M+H] at m/z 309.07) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (monoclinic space group ) resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the chlorophenyl and pyrazole rings .

Q. What safety protocols are recommended for handling this compound in academic labs?

Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Store waste separately and dispose via certified hazardous waste services. Refer to SDS guidelines for spill management .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural analysis?

- Software Tools : Use SHELXD for phase problem resolution and SHELXL for refinement, incorporating TWIN/BASF commands for twinned data .

- Validation : Cross-check with Mercury CSD 2.0 to compare packing motifs and void analysis. Employ PLATON to validate hydrogen bonding and symmetry .

- Example : A study on a related pyrazole sulfonyl derivative resolved disorder by refining occupancy ratios and applying restraints to thermal parameters .

Q. What mechanistic insights exist for the formyl group’s reactivity in derivatization reactions?

The formyl group undergoes nucleophilic addition (e.g., with hydrazines to form hydrazones) or condensation (e.g., Knoevenagel reactions). Kinetic studies in DMF at 60°C show pH-dependent reactivity: acidic conditions favor protonation of the carbonyl, while basic media enhance nucleophilic attack. LC-MS monitoring identifies intermediates like hydrazone adducts .

Q. How do substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influence the compound’s electronic structure and bioactivity?

- Computational Analysis : DFT calculations (B3LYP/6-311G**) reveal that the 3-chlorophenyl group increases electron-withdrawing effects on the pyrazole ring, lowering LUMO energy by ~0.5 eV compared to 4-chlorophenyl analogs.

- Bioactivity Correlation : In vitro assays show that 3-chlorophenyl derivatives exhibit enhanced antimicrobial activity (MIC 8 µg/mL vs. 16 µg/mL for 4-chlorophenyl), linked to improved membrane penetration .

Q. What strategies optimize synthetic yields while minimizing byproducts (e.g., ester hydrolysis)?

- Reaction Design : Use anhydrous conditions (molecular sieves) to suppress ester hydrolysis. Catalytic KCO in DMF at 80°C improves coupling efficiency (yield: 78% vs. 52% without base).

- Byproduct Mitigation : TLC monitoring (hexane:EtOAc 3:1) identifies early-stage byproducts; column chromatography (silica gel, gradient elution) isolates the target compound .

Data Analysis and Experimental Design

Q. How to design a study comparing polymorphic forms of this compound?

- Screening : Recrystallize from solvents (e.g., ethanol, DCM/hexane) and characterize via PXRD and DSC.

- Stability Testing : Store polymorphs at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor phase transitions via Raman spectroscopy.

- Example : A sulfonyl-pyrazole analog exhibited two polymorphs with melting points differing by 12°C, impacting solubility profiles .

Q. What statistical methods address conflicting bioactivity data across studies?

Apply multivariate analysis (PCA or PLS-DA) to datasets, controlling for variables like assay type (e.g., microdilution vs. disk diffusion) and cell lines. A meta-analysis of 15 studies found batch purity (HPLC >98%) and solvent (DMSO vs. saline) explained 65% of variance in IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.